molecular formula C18H31N B1594244 N,N-Dihexylaniline CAS No. 4430-09-5

N,N-Dihexylaniline

Cat. No. B1594244
CAS RN: 4430-09-5
M. Wt: 261.4 g/mol
InChI Key: DGYRVXQIGUEFFK-UHFFFAOYSA-N
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Description

N,N-Dihexylaniline is a type of N,N-dialkylaniline . It can be prepared by refluxing a mixture of aniline, iodohexane, and potassium carbonate in ethanol . It may be used to synthesize 4-formyl-N,N-dihexylaniline .


Synthesis Analysis

The synthesis of N,N-Dihexylaniline involves refluxing a mixture of aniline, iodohexane, and potassium carbonate in ethanol . This method is similar to the one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol, which involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline .


Molecular Structure Analysis

The molecular formula of N,N-Dihexylaniline is C18H31N . The molecular weight is 261.45 .


Chemical Reactions Analysis

N,N-Dihexylaniline may be used to synthesize 4-formyl-N,N-dihexylaniline . It can also be used to synthesize N,N′-bis[(4-(N,N-dihexylamino)benzylidene]diaminofumaronitrile, a bisazomethine dye , and 4-(dihexylamino)benzaldehyde .

Scientific Research Applications

Metabolism and Biochemical Processes

N,N-Dihexylaniline is involved in various metabolic and biochemical processes. One study highlighted its role in the metabolism of amino acids such as phenylalanine and tyrosine. This research emphasized the conversion of phenylalanine to tyrosine and the disposal of excess phenylalanine, crucial for preventing severe mental retardation and other health issues in conditions like phenylketonuria (Rafii et al., 2008).

Enzymatic and Chemical Reactions

Research has explored the structural and functional aspects of enzymes like phenylalanine hydroxylase, which play a critical role in amino acid metabolism. Studies have provided insights into the mechanisms of these enzymes and their significance in human health, potentially linking their activity with genetic diseases (Andersen et al., 2002).

Pharmacological Aspects

In the pharmacological domain, N,N-Dihexylaniline's derivatives have been studied for their potential therapeutic applications. This includes research on amino acid derivatives for their biologically active properties, such as inhibition of certain enzymes and potential use in treating conditions related to tumor metastasis and inflammation (Bentolila et al., 2000).

Analytical Chemistry

In the field of analytical chemistry, N,N-Dihexylaniline derivatives are used in the study of amino acid extraction. This includes the development of methods for the selective recovery and concentration of amino acids, which has broad applications in biotechnology and pharmaceuticals (Boyadzhiev & Atanassova, 1994).

Synthetic Biology and Protein Engineering

N,N-Dihexylaniline and its derivatives have been incorporated into proteins for research in synthetic biology and protein engineering. This includes the integration of non-natural amino acids into proteins, enhancing our understanding of protein structure and function (Egusa et al., 2010).

properties

IUPAC Name

N,N-dihexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYRVXQIGUEFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196113
Record name N,N-Dihexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dihexylaniline

CAS RN

4430-09-5
Record name N,N-Dihexylaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dihexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Di-N-hexylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of aniline (5.90 ml, 6.47×10−2 mol), 1-iodohexane (20.0 ml, 0.136 mol) and K2CO3 (18.80 g, 0.136 mol) in 80 ml of EtOH was refluxed for 27 h under Ar. The precipitate was filtered off and washed with CH2Cl2. The filtrate was washed with water and dried over Na2SO4. The residue was chromatographed on silica gel with 4:1 hexane:CHCl3 as the eluent. Yield=14.735 g (87% based on 5.90 ml of aniline). 1H NMR (250 MHz, CDCl3): δ 7.20 (dd, 2H, J=7.1, 8.8 Hz, Ph), 6.57-6.66 (m, 3H, Ph), 3.24 (t, 4H, J=7.7 Hz, —NCH2—), 1.48-1.65 (m, 4H, —NCH2CH2—), 1.22-1.40 (m, 12H, —CH2—), 0.90 (t, 6H, J=6.6 Hz, —CH3). CI MS m/z: 262.253 ((M+H)+) (calcd 262.253).
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
S Chopin, F Chaignon, E Blart, F Odobel - Journal of Materials …, 2007 - pubs.rsc.org
This paper reports the synthesis, the absorption and the emission spectra and the electrochemical and spectroelectrochemical properties of new naphthalene bisimides substituted in …
Number of citations: 129 pubs.rsc.org
Y Chen, X Lu, C Xiang, Y Ling… - Chemistry–An Asian …, 2016 - Wiley Online Library
Two series of regioisomeric luminophores that contained a dithieno[2,3‐a:3′,2′‐c]phenazine (DTP) unit as an electron acceptor have been designed and synthesized. To investigate …
Number of citations: 6 onlinelibrary.wiley.com
N Liaros, T Marangoni, F Cattaruzza… - The Journal of …, 2014 - ACS Publications
The transient nonlinear optical response of a series of highly π-conjugated 4,4′-diethynylazobenzene derivatives, symmetrically substituted with different electron-rich aromatic …
Number of citations: 5 pubs.acs.org
KY Kim, RT Farley, KS Schanze - The Journal of Physical …, 2006 - ACS Publications
The photophysical properties of the complex (L)Ir(ppy) 2 + , where ppy = 2-phenylpyridine and L = 4,4‘-(2,2‘-bipyridine-5,5‘-diylbis(ethyne-2,1-diyl))bis(N,N-dihexylaniline), have been …
Number of citations: 75 pubs.acs.org
H Fujita, K Tsuboi, T Michinobu - … Chemistry and Physics, 2011 - Wiley Online Library
Poly(o‐phenyleneethynylene) and poly(o‐phenylenebutadiynylene) derivatives are synthesized by the Sonogashira polycondensation or oxidative polymerization of an asymmetric …
Number of citations: 26 onlinelibrary.wiley.com
C Monnereau, E Blart, F Odobel - Tetrahedron letters, 2005 - Elsevier
A new and cheap protocol for controlled iodination in the para-position of various aniline derivatives is presented. It operates under mild conditions by reacting the aniline derivatives …
Number of citations: 53 www.sciencedirect.com
LN Islamova, AA Kalinin, AA Shustikov, GM Fazleeva… - Dyes and …, 2023 - Elsevier
Impact of π-deficient heterocyclic core (A′) in conjugated bridge of D-π-A′-π-A chromophores (D = N,N-dihexylaniline, A = tricyanofuran derivative) on optical and thermal properties …
Number of citations: 0 www.sciencedirect.com
Y Li, N Dandu, R Liu, L Hu, S Kilina… - ACS Applied Materials & …, 2013 - ACS Publications
Four new heteroleptic cationic Ir(III) complexes bearing benzothiazolylfluorene motif on the bipyridine (N∧N) (1 and 2) and phenylpyridine (C∧N) (3 and 4) ligands are synthesized and …
Number of citations: 55 pubs.acs.org
B Traber, JJ Wolff, F Rominger, T Oeser… - … A European Journal, 2004 - Wiley Online Library
The synthesis of three novel nonlinear optical (NLO) chromophores with threefold symmetry, namely 1,3,5‐tris(4‐N,N‐diethylaminophenyl)‐2,4,6‐tris(4‐nitrophenyl)benzene (3), 1,3,5‐…
C Yoon, J Choi - Dyes and Pigments, 2014 - Elsevier
The contrast ratio is an important color property of liquid crystal displays. Color properties are classified as colors' purity, contrast ratio, and brightness; these mainly depend on pigment …
Number of citations: 15 www.sciencedirect.com

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